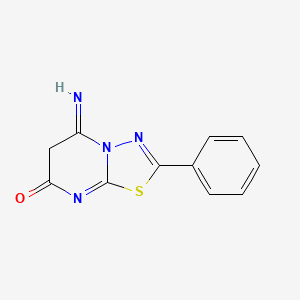

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one

Descripción

La 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina es un compuesto heterocíclico que pertenece a la clase de tiadiazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de la 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina la convierte en un tema interesante para la investigación científica y las aplicaciones industriales.

Propiedades

Número CAS |

116776-45-5 |

|---|---|

Fórmula molecular |

C11H8N4OS |

Peso molecular |

244.27 g/mol |

Nombre IUPAC |

5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C11H8N4OS/c12-8-6-9(16)13-11-15(8)14-10(17-11)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Clave InChI |

SNYUPTIYRXVPBD-UHFFFAOYSA-N |

SMILES canónico |

C1C(=N)N2C(=NC1=O)SC(=N2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina se puede lograr a través de varias rutas de síntesis. Un método común implica la reacción de 2-aminobenzotiazol con aldehídos y compuestos metilénicos activos en presencia de un catalizador como el óxido de vanadio cargado sobre fluorapatita. Esta reacción se lleva a cabo típicamente en disolvente de etanol a temperatura ambiente, obteniéndose el producto deseado con altos rendimientos (90-97%) en un corto tiempo de reacción (25-30 minutos) .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El uso de principios de química verde, como el empleo de disolventes ecológicos y catalizadores reciclables, se enfatiza a menudo para garantizar la sostenibilidad y la rentabilidad en los procesos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas, tioles o alcóxidos en condiciones suaves.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados dihidro y varios derivados sustituidos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

La 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto exhibe actividades antimicrobianas, antifúngicas y antivirales, lo que lo convierte en un candidato potencial para el desarrollo de fármacos.

Medicina: Ha demostrado ser prometedor en el tratamiento de diversas enfermedades, incluido el cáncer, debido a su capacidad para inhibir enzimas y vías específicas.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como alta estabilidad térmica y conductividad

Mecanismo De Acción

El mecanismo de acción de la 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina implica su interacción con objetivos moleculares y vías específicas. Puede inhibir enzimas como las quinasas dependientes de ciclinas (CDK) y otras proteínas involucradas en la regulación del ciclo celular. Esta inhibición conduce a la interrupción de los procesos celulares, lo que finalmente resulta en la muerte celular o la inhibición del crecimiento .

Comparación Con Compuestos Similares

Compuestos Similares

- 6-(3-bromobencilideno)-5-imino-2-fenil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona

- 5-imino-6-[[5-(fenilmetiltio)-2-furanil]metilideno]-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona

Singularidad

La 7-Oxo-5,6-dihidro-5-imino-2-fenil-7H-1,3,4-tiadiazolo(3,2-a)pirimidina destaca por sus características estructurales únicas y sus diversas actividades biológicas

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.